L-Ribose-13C

L-nucleoside synthesis Antiviral drug development Chiral building block

Sourcing enantiomerically pure, isotopically labeled L-ribose for L-nucleoside analogue synthesis presents analytical and stereochemical challenges-generic D-ribose or unlabeled material cannot serve as an LC-MS internal standard nor enable unambiguous ¹³C tracing in metabolic flux studies. • Chiral starting material for ¹³C-labeled L-nucleoside analogues (e.g., telbivudine analogs) targeting antiviral & anticancer indications; L-stereochemistry ensures therapeutically relevant enantiomeric fidelity. • LC-MS internal standard: +0.99 Da mass shift relative to unlabeled L-ribose enables co-elution and absolute quantification, correcting for matrix effects and extraction variability. • Metabolic tracer: ¹³C label permits NMR-based determination of carbon fate through the pentose phosphate pathway and downstream biosynthetic routes.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12407866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ribose-13C
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1/i1+1
InChIKeyPYMYPHUHKUWMLA-ONVQHORQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Ribose-13C for Labeled L-Nucleoside Synthesis and Tracing


L-Ribose-13C is a stable isotope-labeled enantiomer of the pentose sugar ribose, with the carbon-13 isotope incorporated into the L-ribose molecular framework (molecular formula: C4¹³CH10O5; molar mass: 151.12 g/mol) . L-Ribose itself is a non-naturally occurring monosaccharide that serves as a critical chiral building block for synthesizing L-nucleoside analogues, a class of compounds with established antiviral and anticancer therapeutic applications [1]. The ¹³C labeling enables precise quantification as an internal standard in LC-MS workflows and unambiguous tracking of ribose-derived carbon atoms in metabolic flux studies [2].

L-Ribose-13C vs. D-Ribose and Unlabeled Forms


Generic substitution with D-ribose or unlabeled L-ribose fails due to fundamental stereochemical and analytical constraints. The L-ribose enantiomer exhibits distinct biological processing compared to naturally occurring D-ribose, with L-ribose-derived nucleoside analogues demonstrating reduced toxicity and enhanced metabolic stability relative to their D-configured counterparts . Unlabeled L-ribose (¹²C) cannot serve as an internal standard for isotope dilution mass spectrometry nor enable unambiguous carbon tracing in metabolic flux analysis—capabilities exclusive to the ¹³C-labeled form. Furthermore, the inherent instability of the L-ribose enantiomer relative to D-ribose necessitates validated sourcing and handling protocols ; substituting with D-ribose or generic unlabeled material compromises both stereochemical fidelity and analytical precision.

L-Ribose-13C Differentiation Evidence


L-Stereochemistry for L-Nucleoside Synthesis

L-Ribose-13C retains the L-stereochemical configuration essential for synthesizing L-nucleoside analogues. Nucleoside analogues containing L-ribose as the sugar moiety demonstrate reduced toxicity, high metabolic stability, and enhanced pharmacological activity compared to D-ribose-containing analogues . Unlike D-ribose, which is the naturally occurring and primary functional isoform, L-ribose is non-naturally occurring and must be synthesized via elaborate chemical or biochemical routes [1].

L-nucleoside synthesis Antiviral drug development Chiral building block

Isotope Dilution Mass Spectrometry Quantification

The incorporation of ¹³C into L-ribose creates a mass shift that enables the compound to function as an isotopically labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows. Isotopically labeled internal standards derived from ¹³C-labeled precursors are employed to quantitatively characterize extraction-induced metabolic changes in metabolomics studies [1]. Unlabeled L-ribose (¹²C) cannot provide the distinct mass-to-charge (m/z) signature required for isotope dilution quantification.

LC-MS quantification Isotope dilution Metabolomics

Carbon Tracing in Metabolic Flux Analysis

[U-¹³C₅]ribose/ribulose has been employed as a tracer substrate in plant cell suspension cultures to elucidate biosynthetic pathways. In a retrobiosynthetic analysis of chelidonic acid biosynthesis, cell cultures were supplied with [U-¹³C₅]ribose/ribulose in standard medium containing unlabeled glucose, and the ¹³C labeling patterns of amino acids and chelidonic acid were determined by NMR spectroscopy [1]. This approach documented the incorporation of a contiguous 4-carbon fragment derived from the pentose phosphate pool into chelidonic acid [1]. Unlabeled ribose cannot provide the NMR-detectable ¹³C signal necessary for such carbon fate mapping.

Metabolic flux analysis Pentose phosphate pathway Retrobiosynthetic analysis

Molar Mass and Isotopic Purity

L-Ribose-13C exhibits a defined molar mass of 151.12 g/mol due to the incorporation of one ¹³C atom (molecular formula: C4¹³CH10O5) , compared to unlabeled L-ribose with a molar mass of 150.13 g/mol (C5H10O5) . This +0.99 Da mass difference is analytically significant for mass spectrometric discrimination and is specified in vendor technical datasheets for procurement validation.

Isotopic purity Molecular weight Quality control

Synthesis of ¹³C-Labeled L-Nucleoside Analogues

Stable heavy isotopes of carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process [1]. L-Ribose-13C serves as a starting material for synthesizing ¹³C-labeled L-nucleoside analogues, enabling precise pharmacokinetic and metabolic profiling of these therapeutic candidates via mass spectrometric detection of the isotopic label. Unlabeled L-ribose cannot confer this tracing capability to downstream synthesized nucleoside analogues.

Isotope-labeled drugs Pharmacokinetic studies ADME tracing

L-Ribose-13C Key Applications


¹³C-Labeled L-Nucleoside Synthesis for Drug Candidates

Procure L-Ribose-13C as the chiral starting material for synthesizing ¹³C-labeled L-nucleoside analogues targeting antiviral (e.g., telbivudine analogs) and anticancer indications. The L-stereochemistry is essential for generating the therapeutically relevant enantiomeric series , while the ¹³C label enables downstream pharmacokinetic tracing and mass spectrometric quantification of the synthesized drug candidates [1].

Internal Standard for Metabolomics Quantification

Deploy L-Ribose-13C as an isotopically labeled internal standard in LC-MS-based metabolomics workflows. The +0.99 Da mass shift relative to unlabeled L-ribose permits co-elution with endogenous L-ribose while providing a distinct m/z signature for accurate absolute quantification, correcting for matrix effects and extraction-induced variability [1].

Pentose Phosphate Pathway Flux Analysis

Use L-Ribose-13C as a tracer substrate in cell culture or in vivo metabolic flux studies to map carbon atom fate through the pentose phosphate pathway and downstream biosynthetic routes. The ¹³C label enables NMR-based determination of labeling patterns in proteinogenic amino acids and secondary metabolites, providing unambiguous evidence of metabolic network connectivity .

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